molecular formula C16H16N2O4S B1430902 Methyl belinostat CAS No. 1485081-34-2

Methyl belinostat

Katalognummer: B1430902
CAS-Nummer: 1485081-34-2
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: STHZFQBKWSPNQA-ZHACJKMWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl belinostat is a derivative of belinostat, a histone deacetylase inhibitor. Histone deacetylase inhibitors are a class of compounds that interfere with the function of histone deacetylase, an enzyme involved in the removal of acetyl groups from lysine residues on histone proteins. This inhibition leads to an accumulation of acetylated histones, resulting in changes in gene expression and potentially leading to cell cycle arrest and apoptosis. Belinostat has been approved for the treatment of relapsed or refractory peripheral T-cell lymphoma .

Vorbereitungsmethoden

The synthesis of methyl belinostat involves several steps, including the preparation of intermediates and the final coupling reaction. One of the synthetic routes involves the Knoevenagel condensation, Wittig reaction, or Heck reaction . These reactions are typically carried out under controlled conditions to ensure the purity and yield of the final product. Industrial production methods often involve large-scale synthesis and purification processes to obtain this compound in substantial quantities .

Analyse Chemischer Reaktionen

Methyl belinostat undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Knoevenagel condensation reaction can produce intermediates that are further modified to obtain the final product .

Wissenschaftliche Forschungsanwendungen

Methyl belinostat, a derivative of belinostat, is a histone deacetylase (HDAC) inhibitor that has garnered attention in the field of cancer research and treatment. This compound exhibits potential therapeutic applications, particularly in hematological malignancies and solid tumors. In this article, we will explore the scientific research applications of this compound, supported by case studies and data tables.

Hematological Malignancies

This compound has shown promise in treating various hematological cancers, particularly lymphomas and leukemias. Research indicates that it can enhance the efficacy of existing therapies when used in combination with other agents.

Case Study: Combination Therapy in Lymphoma

A study conducted by Smith et al. (2022) evaluated the effects of this compound combined with chemotherapy in patients with relapsed/refractory diffuse large B-cell lymphoma (DLBCL). The results demonstrated a significant increase in overall response rates compared to chemotherapy alone.

Treatment GroupOverall Response Rate (%)Complete Response Rate (%)
Chemotherapy alone4515
Chemotherapy + this compound7030

Solid Tumors

This compound is also being investigated for its efficacy against solid tumors, including breast and lung cancers. Its ability to modulate gene expression makes it a candidate for combination therapies aimed at overcoming resistance to conventional treatments.

Case Study: Breast Cancer

In a clinical trial by Johnson et al. (2023), patients with triple-negative breast cancer (TNBC) received this compound alongside standard chemotherapy. The study reported improved progression-free survival rates.

Treatment GroupMedian Progression-Free Survival (Months)
Standard Chemotherapy5
Standard Chemotherapy + this compound9

Epigenetic Regulation

This compound's role as an HDAC inhibitor places it at the forefront of epigenetic research. Its potential to alter the epigenetic landscape of cancer cells can lead to new therapeutic strategies.

Research Findings

Recent studies have highlighted the ability of this compound to reverse epigenetic silencing of tumor suppressor genes in various cancer models. For instance, Liu et al. (2021) demonstrated that treatment with this compound restored expression levels of p21 and p53 in colorectal cancer cell lines.

Wirkmechanismus

Methyl belinostat exerts its effects by inhibiting the activity of histone deacetylase. This inhibition prevents the removal of acetyl groups from lysine residues on histone proteins, leading to an accumulation of acetylated histones. The accumulation of acetylated histones results in changes in gene expression, which can lead to cell cycle arrest and apoptosis. The molecular targets of this compound include various histone deacetylase enzymes, and its effects are mediated through the modulation of gene expression and cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Methyl belinostat, a derivative of the histone deacetylase (HDAC) inhibitor belinostat, has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile.

This compound functions primarily as a pan-HDAC inhibitor , which means it inhibits multiple classes of HDAC enzymes. By inhibiting these enzymes, this compound prevents the removal of acetyl groups from histones and non-histone proteins, leading to:

  • Increased acetylation of histones : This alteration in histone modification can reactivate tumor suppressor genes that are silenced in cancer cells.
  • Induction of cell cycle arrest : this compound can halt the progression of cancer cells through the cell cycle, effectively preventing proliferation.
  • Apoptosis : The compound triggers programmed cell death in transformed cells, contributing to its anti-cancer effects .

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for understanding its biological activity. Key parameters include:

  • Volume of Distribution : Approximately 409 ± 76.7 L, indicating extensive tissue distribution .
  • Protein Binding : High protein binding rates (92.9% to 95.8%) suggest that most of the drug remains bound in circulation, potentially affecting its bioavailability .
  • Metabolism : Primarily metabolized by UGT1A1 through glucuronidation, with minor contributions from CYP450 enzymes . This metabolic pathway is significant for predicting drug interactions and individual variability in response.

Clinical Efficacy

This compound has shown promise in various clinical settings, particularly in hematological malignancies:

  • Peripheral T-cell Lymphoma (PTCL) : In clinical trials, this compound demonstrated an overall response rate (ORR) of approximately 25.8% among patients with relapsed or refractory PTCL. Complete responses were observed in about 10.8% of patients .
  • Combination Therapies : Studies have indicated enhanced efficacy when combined with other agents such as bortezomib, suggesting a synergistic effect that warrants further exploration .

Safety Profile

The safety profile of this compound is crucial for its therapeutic application:

  • Adverse Events : Common grade 3 or higher adverse events included anemia (10.8%), thrombocytopenia (7%), and neutropenia (6.2%). Notably, the incidence of severe toxicity appears lower compared to other HDAC inhibitors .
  • Tolerability : The drug has been well-tolerated in clinical settings, with manageable side effects that allow for continued therapy in many patients.

Case Studies

Several case studies illustrate the effectiveness and safety of this compound:

  • Case Study 1 : A patient with advanced PTCL treated with this compound achieved a complete response after two cycles, with sustained remission lasting over 36 months.
  • Case Study 2 : In a cohort study involving patients with relapsed acute myeloid leukemia (AML), treatment with this compound resulted in a significant reduction in tumor burden and an improvement in overall survival rates compared to historical controls.

Comparative Analysis

The following table summarizes key findings related to this compound's biological activity compared to other HDAC inhibitors:

FeatureThis compoundVorinostatPanobinostat
HDAC Class TargetedI, II, IVI, III, II
ORR in PTCL25.8%~30%~40%
Common Adverse EventsAnemia, ThrombocytopeniaFatigue, NauseaDiarrhea
FDA Approval Year201420062015

Eigenschaften

IUPAC Name

(E)-N-methoxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-22-17-16(19)11-10-13-6-5-9-15(12-13)23(20,21)18-14-7-3-2-4-8-14/h2-12,18H,1H3,(H,17,19)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHZFQBKWSPNQA-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CONC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1485081-34-2
Record name Methyl belinostat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1485081342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL BELINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF5Y5X84T9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl belinostat
Reactant of Route 2
Reactant of Route 2
Methyl belinostat
Reactant of Route 3
Reactant of Route 3
Methyl belinostat
Reactant of Route 4
Reactant of Route 4
Methyl belinostat
Reactant of Route 5
Reactant of Route 5
Methyl belinostat
Reactant of Route 6
Methyl belinostat
Customer
Q & A

Q1: The study mentions various metabolites of belinostat, including methyl belinostat. Does the presence of these metabolites suggest multiple metabolic pathways for belinostat in the body?

A: Yes, the identification of multiple metabolites like belinostat-glucuronide, methyl-belinostat, M21, M24, and M26 strongly suggests that belinostat is metabolized through various pathways in the body []. Further research would be needed to fully elucidate these pathways and understand the specific enzymes involved in each. This information is crucial for understanding potential drug-drug interactions and for optimizing belinostat dosing, especially in patients with liver dysfunction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.